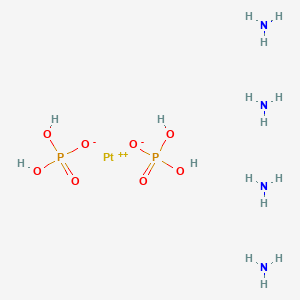
Tetraammineplatinum(II)hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammineplatinum(II) hydrogen phosphate is a coordination compound with the chemical formula Pt(NH3)4. It is a platinum-based compound where the platinum ion is coordinated with four ammonia molecules and one hydrogen phosphate ion. This compound is known for its stability and solubility in water, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II) hydrogen phosphate can be synthesized by reacting tetraammineplatinum(II) chloride with dibasic ammonium phosphate. The reaction typically occurs in an aqueous solution under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tetraammineplatinum(II) hydrogen phosphate involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Tetraammineplatinum(II) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as chloride ions or phosphine ligands can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Tetraammineplatinum(II) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum-based compounds and catalysts.
Biology: Investigated for its potential use in biological systems and as a tool for studying platinum interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to the cytotoxic properties of platinum compounds.
Industry: Utilized in electroplating, particularly in aerospace coatings, and as a pharmaceutical intermediate
Mechanism of Action
The mechanism of action of tetraammineplatinum(II) hydrogen phosphate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum ion can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links and inhibition of biological processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(II) acetate: Pt(NH3)42
Tetraammineplatinum(II) nitrate: Pt(NH3)42
Tetraammineplatinum(II) hydroxide: Pt(NH3)42
Uniqueness
Tetraammineplatinum(II) hydrogen phosphate is unique due to its specific coordination with hydrogen phosphate, which imparts distinct chemical properties such as solubility and stability. This makes it particularly useful in applications where these properties are advantageous, such as in electroplating and pharmaceutical intermediates .
Properties
Molecular Formula |
H16N4O8P2Pt |
|---|---|
Molecular Weight |
457.18 g/mol |
IUPAC Name |
azane;dihydrogen phosphate;platinum(2+) |
InChI |
InChI=1S/4H3N.2H3O4P.Pt/c;;;;2*1-5(2,3)4;/h4*1H3;2*(H3,1,2,3,4);/q;;;;;;+2/p-2 |
InChI Key |
RWLNOZMFDQKKBI-UHFFFAOYSA-L |
Canonical SMILES |
N.N.N.N.OP(=O)(O)[O-].OP(=O)(O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


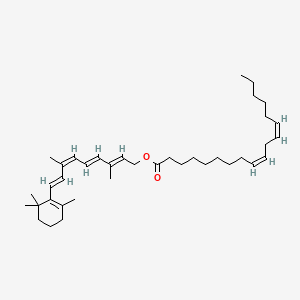
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
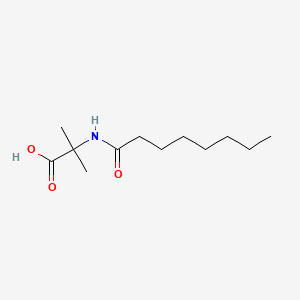

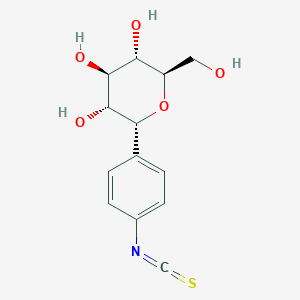

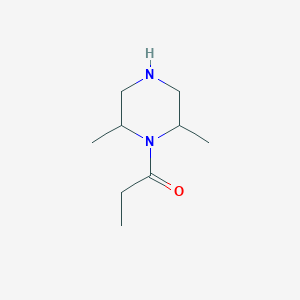

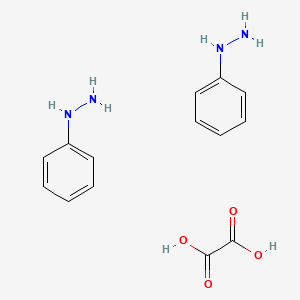
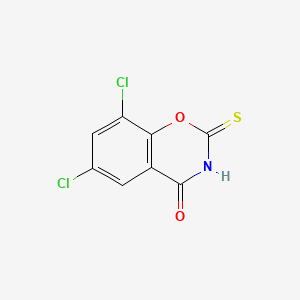
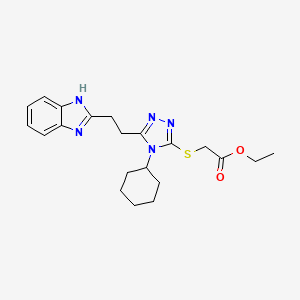

![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
